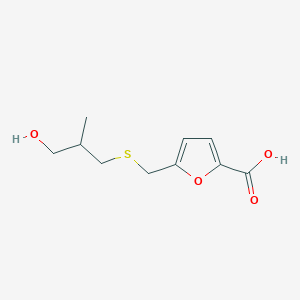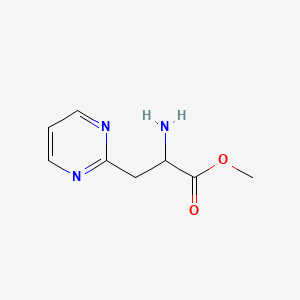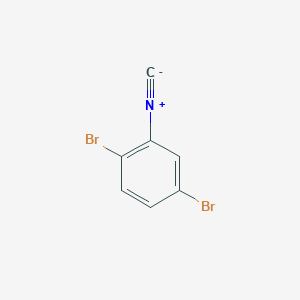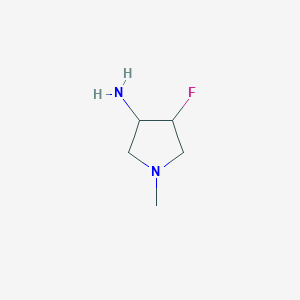
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound features a furan ring substituted with a carboxylic acid group and a thioether linkage to a hydroxy-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxylic acid group and the thioether linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism by which 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The thioether and hydroxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, specificity, and overall impact on cellular processes are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furancarboxylic acids: Compounds with a carboxyl group directly linked to the furan ring.
Furylalkanoic acids: Compounds with a carboxyl group linked to a substituent group such as a methyl or vinyl group.
Furylalkenoic acids: Similar to furylalkanoic acids but with an alkenyl substituent.
Uniqueness
What sets 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid apart is the presence of both a thioether linkage and a hydroxy-methylpropyl group. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H14O4S |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
5-[(3-hydroxy-2-methylpropyl)sulfanylmethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4S/c1-7(4-11)5-15-6-8-2-3-9(14-8)10(12)13/h2-3,7,11H,4-6H2,1H3,(H,12,13) |
Clé InChI |
CDTMZVBBKPFDPO-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)CSCC1=CC=C(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)

![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)



![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)



